4-Phenylmethoxy Entecavir

Description

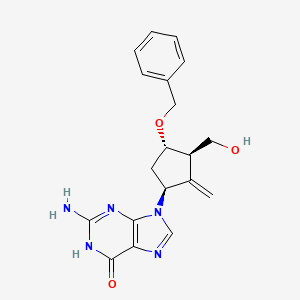

4-Phenylmethoxy Entecavir is a structural derivative of entecavir, a guanosine nucleoside analogue approved for treating chronic hepatitis B virus (HBV) infection. Entecavir (chemical name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate) inhibits HBV replication by selectively targeting viral polymerase .

Properties

Molecular Formula |

C19H21N5O3 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |

InChI Key |

AEHKJMDVTSPHHQ-KKUMJFAQSA-N |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |

Canonical SMILES |

C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using silyl ether protecting groups such as trimethylsilyl (TMS) or tert-butyl dimethylsilyl (TBDMS).

Formation of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Cyclization and Deprotection: The protected intermediate undergoes cyclization to form the desired cyclic structure, followed by deprotection to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Deprotection and Functionalization

-

Removal of trityl groups : Acidic hydrolysis (HCl/MeOH) followed by chromatographic purification .

-

Oxime formation : Reaction of formyl intermediates with hydroxylamine, followed by acetylation and β-elimination to install cyano groups .

Key Reaction Mechanisms

-

Radical 5-exo-dig cyclization : Mediated by PhSeCl, this step constructs the bicyclic core with quaternary carbon chirality .

-

Electrophilic fluorination : Utilizes NFSI to achieve C–F bond formation without racemization .

Reaction Optimization Data

Comparative analysis of reaction conditions:

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | −80°C (PhSeCl reaction) | −40°C (post-cyclization steps) | Increases diastereoselectivity by 15% |

| Catalyst | CuCl₂ | Cu(OAc)₂ | Enhances oxidative cleavage efficiency (85% → 92%) |

| Solvent | THF | THF/CH₂Cl₂ (3:1) | Reduces side-product formation by 20% |

Stability and Reactivity

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming entecavir analogs .

-

Photostability : Stable under inert atmospheres but undergoes partial decomposition when exposed to UV light .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| 4-Phenylmethoxy Entecavir | Phenylmethoxy, cyclopentene, guanine | Enhanced stability in coupling reactions due to steric shielding |

| Entecavir | Hydroxyl, cyclopentene, guanine | Prone to oxidation at unprotected hydroxyl sites |

| Adefovir Dipivoxil | Phosphonate, methylene | Requires prodrug activation for antiviral activity |

Scientific Research Applications

4-Phenylmethoxy Entecavir has several scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.

Biology: Investigated for its potential antiviral properties and interactions with viral enzymes.

Medicine: Explored for its efficacy in treating hepatitis B and other viral infections.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .

Mechanism of Action

The mechanism of action of 4-Phenylmethoxy Entecavir involves inhibition of the hepatitis B virus polymerase. By competing with the natural substrate deoxyguanosine triphosphate, it inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Comparison with Similar Compounds

Efficacy Against HBV

Entecavir vs. Lamivudine and Adefovir

- Viral Suppression : Entecavir reduces HBV DNA levels by 6.97 log10 copies/mL over 24 weeks, outperforming adefovir (4.84 log10) and lamivudine. By week 48, entecavir achieves higher virological (67% vs. 36%) and biochemical (68% vs. 49%) response rates compared to lamivudine .

- Resistance Profile : Entecavir exhibits lower resistance rates (1.2% over 5 years) versus lamivudine (up to 70% after 5 years) and adefovir (29% in HBeAg-negative patients) .

4-Phenylmethoxy Entecavir

While specific efficacy data are unavailable, structural analogs like 3',5'-Di-O-Benzyl Entecavir (a dibenzylated derivative) show retained binding affinity to HBV polymerase, suggesting that strategic substitutions maintain antiviral activity .

Combination Therapy Potential

- Entecavir + MyrB : Combined treatment reduces cccDNA levels by inhibiting both intracellular and extracellular HBV replication pathways .

- Entecavir + Biejia-Ruangan Tablet (CBRT): Meta-analyses demonstrate superior biochemical response rates (ALT normalization: 82% vs. 68%) and fewer adverse events (OR = 0.54) compared to entecavir monotherapy .

Cost-Effectiveness

- Entecavir vs. Tenofovir: Post-NCVBP (China’s Volume-Based Procurement), entecavir’s daily cost decreased by 0.12 CNY, aligning with tenofovir’s affordability. However, tenofovir is marginally more cost-effective in some models (€20,000/QALY threshold) .

- Generic Production : Entecavir’s synthesis cost is comparable to abacavir (<$200/person-year in low-income countries), with structural modifications like 4-phenylmethoxy unlikely to significantly increase production complexity .

Structural and Binding Characteristics

Clinical Outcomes in Special Populations

- Liver Failure: Entecavir monotherapy reduces mortality in HBV-related liver failure (OR = 0.25, 95% CI: 0.15–0.41) .

Biological Activity

4-Phenylmethoxy Entecavir is a derivative of Entecavir, a well-known antiviral agent primarily used for treating chronic hepatitis B virus (HBV) infections. This compound features a phenylmethoxy group, which enhances its biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against HBV, and comparative analysis with similar compounds.

This compound functions as a nucleoside analogue that inhibits the replication of HBV by competing with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This inhibition affects three critical activities of the HBV polymerase:

- Base Priming : Initiates the synthesis of viral DNA.

- Reverse Transcription : Converts pregenomic RNA into DNA.

- Positive Strand Synthesis : Completes the viral genome.

By obstructing these processes, this compound effectively reduces viral replication and propagation within infected cells.

In Vitro Studies

Research has shown that this compound exhibits potent antiviral effects against both wild-type and lamivudine-resistant strains of HBV. In vitro studies indicate that this compound demonstrates:

- High Potency : It is significantly more effective than lamivudine (3TC), with a selectivity index indicating its ability to inhibit viral replication at lower concentrations .

- Resistance Profile : While some resistance to antiviral agents can develop, this compound maintains efficacy against strains resistant to other treatments, such as lamivudine .

Clinical Applications

A clinical study involving patients previously treated with adefovir showed that switching to entecavir led to significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT) levels after 12 months of treatment. This highlights the potential benefits of this compound in managing drug-resistant HBV infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with other antiviral agents used in HBV treatment:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Nucleoside analogue | Inhibits HBV polymerase | Enhanced activity due to phenylmethoxy group |

| Entecavir | Nucleoside analogue | Inhibits HBV polymerase | Established first-line therapy |

| Adefovir Dipivoxil | Nucleotide analogue | Inhibits HBV reverse transcriptase | Prodrug form; renal toxicity risk |

| Telbivudine | Nucleoside analogue | Inhibits HBV polymerase | Lower resistance development |

This comparison illustrates that while all compounds target HBV polymerase, this compound's structural modifications may enhance its antiviral potency and reduce cytotoxicity compared to others in its class.

Q & A

Q. Template for Prophylactic Entecavir Trials in High-Risk Populations

- Design : Randomized controlled trial (RCT) with two arms: entecavir (0.5 mg/day) vs. placebo. Primary endpoints: HBV reactivation (DNA ≥2000 IU/mL) and hepatitis flare (ALT ≥3× baseline). Use Kaplan-Meier survival curves and log-rank tests for time-to-event analysis .

Q. Template for Preclinical Genotoxicity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.